molecular formula C8H5F3OS B14760000 2,3,4-Trifluoro-5-(methylthio)benzaldehyde

2,3,4-Trifluoro-5-(methylthio)benzaldehyde

Cat. No.: B14760000
M. Wt: 206.19 g/mol
InChI Key: GORIWWPRNBWELI-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-(methylthio)benzaldehyde: is an organic compound with the molecular formula C8H5F3OS It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a methylthio group

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluoro-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,3,4-Trifluoro-5-(methylthio)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound is used to study the effects of fluorine and sulfur substitution on biological activity. It can serve as a building block for the synthesis of potential pharmaceuticals and bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics .

Mechanism of Action

The mechanism by which 2,3,4-Trifluoro-5-(methylthio)benzaldehyde exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can enhance the compound’s reactivity and stability. The methylthio group can also influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzaldehyde
  • 3,4,5-Trifluorobenzaldehyde
  • 2,3,4-Trifluorobenzaldehyde

Comparison: Compared to these similar compounds, 2,3,4-Trifluoro-5-(methylthio)benzaldehyde is unique due to the presence of the methylthio groupFor example, the methylthio group can participate in further chemical modifications, leading to a wider range of derivatives and applications .

Properties

Molecular Formula

C8H5F3OS

Molecular Weight

206.19 g/mol

IUPAC Name

2,3,4-trifluoro-5-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H5F3OS/c1-13-5-2-4(3-12)6(9)8(11)7(5)10/h2-3H,1H3

InChI Key

GORIWWPRNBWELI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C(=C1)C=O)F)F)F

Origin of Product

United States

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